Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate
Description
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is a hydrazonoacetate derivative characterized by a chloro-fluoro-substituted aryl hydrazone moiety. Its structure comprises an ethyl ester group, a central chlorinated carbon, and a hydrazone linkage to a 3-chloro-4-fluorophenyl ring.
Properties
Molecular Formula |
C10H9Cl2FN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9- |
InChI Key |
NSEBPYUAPQABKY-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate typically involves the reaction of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate with hydrazine derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazono compound. The reaction conditions may include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazono group can be involved in redox reactions, leading to the formation of different products.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions may vary depending on the desired product and may include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions may produce corresponding oximes or nitriles .
Scientific Research Applications
Scientific Research Applications
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate serves various purposes in scientific research:
- Chemistry It acts as a building block in synthesizing complex organic molecules.
- Biology It is used to study enzyme inhibition and protein-ligand interactions.
- Industry It can be employed in the production of agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can participate in:
- Substitution Reactions The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
- Oxidation and Reduction Reactions The hydrazono group can be involved in redox reactions, leading to the formation of different products.
- Condensation Reactions The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common reagents in these reactions include nucleophiles (amines or thiols) for substitution, oxidizing agents (potassium permanganate) for oxidation, and reducing agents (sodium borohydride) for reduction. The reaction conditions may vary based on the desired product, solvents, temperatures, and catalysts. Nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions may produce corresponding oximes or nitriles.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues differing in aryl substituents, highlighting structural, electronic, and functional disparities.
Substituent Effects on Electronic and Steric Properties
- Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS 132839-05-5) Substituent: 4-chlorophenyl. Electronic Effects: The para-chloro group exerts a strong electron-withdrawing effect, enhancing electrophilicity at the hydrazone carbon. Steric Impact: Minimal steric hindrance due to para substitution. Applications: Used in synthesizing antimicrobial thiadiazoles .
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 27143-07-3) Substituent: 4-methoxyphenyl. Electronic Effects: The methoxy group is electron-donating, reducing reactivity compared to chloro/fluoro analogues. Synthesis: Prepared via phase-transfer catalysis, yielding high-purity intermediates for anticoagulant APIs (e.g., apixaban) .
- Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate Substituent: 3,5-dichlorophenyl. Physicochemical Properties: XLogP3 = 4.7 (high lipophilicity), 4 hydrogen bond acceptors .
- Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (CAS 1779120-30-7) Substituent: 2,4-difluorophenyl. Halogen Effects: Bromine (vs. chlorine) increases molecular weight and polarizability, while fluorine enhances metabolic stability. Applications: Explored in fluorinated drug candidates .
Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate, with the molecular formula and CAS number 81321-37-1, is an organic compound notable for its unique structure and potential biological activities. This compound features both chloro and fluoro substituents on a phenyl ring, as well as a hydrazono group, which contribute to its reactivity and biological interactions.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.09 g/mol |
| IUPAC Name | ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate |
| InChI Key | NSEBPYUAPQABKY-DHDCSXOGSA-N |
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl 2-chloroacetate with hydrazine derivatives. Common solvents include ethanol or methanol, and reactions often require heating to facilitate the formation of the hydrazono compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The presence of chloro and fluoro substituents may enhance the compound's binding affinity and specificity for its targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring is often linked to enhanced cytotoxicity .
Case Study: Antiproliferative Effects
In a study examining the cytotoxic effects of hydrazone derivatives, it was found that certain compounds displayed IC50 values comparable to established anticancer drugs like doxorubicin. The mechanism involved interactions with cellular pathways that regulate apoptosis and cell cycle progression .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to form covalent bonds with active sites on enzymes may lead to significant inhibition of enzymatic activity, making it a candidate for further research in therapeutic applications .
Summary of Biological Activities
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its use in medicinal chemistry.
Q & A
Q. Critical Variables :
- Temperature control : Excess heat degrades diazonium intermediates.
- Stoichiometry : Equimolar ratios of β-ketoester and diazonium salt minimize side products.
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Q. Methodological Answer :
- IR Spectroscopy : Key bands include ν(C=O) at ~1685 cm⁻¹ (ester carbonyl) and ν(N–H) at 3300–3128 cm⁻¹ (hydrazone NH) .
- ¹H/¹³C NMR : Diagnostic signals:
- Ester CH₃ at δ ~1.3 ppm (triplet) and CH₂ at δ ~4.3 ppm (quartet).
- Aromatic protons (3-chloro-4-fluorophenyl) at δ 7.2–7.8 ppm.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 317.1 (calculated for C₁₀H₉Cl₂FNO₂) .
- X-ray Diffraction : Confirms Z-configuration of the hydrazone moiety and planar C–N–N=C geometry .
Advanced: How can contradictions in reaction yields or purity be resolved during synthesis?
Methodological Answer :
Contradictions often arise from competing side reactions (e.g., hydrolysis of β-ketoester or incomplete diazotization). Mitigation strategies include:
Kinetic Control : Maintain reaction temperature ≤10°C to suppress β-ketoester decomposition .
Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the hydrazone from unreacted aniline or ester byproducts.
pH Monitoring : Adjust diazotization pH to 1–2 using concentrated HCl to stabilize the diazonium ion .
Data Analysis : Compare HPLC purity (C18 column, 70:30 MeOH/H₂O) with theoretical yields to identify bottlenecks .
Advanced: How does this compound participate in heterocyclic synthesis for bioactive molecules?
Methodological Answer :
The hydrazone acts as a versatile electrophile in cyclocondensation reactions:
Thiazole Formation : React with thiosemicarbazide in acidic ethanol to form thiazole cores (e.g., anti-MRSA agents) .
Pyrazole Synthesis : Condense with β-diketones or enamines under basic conditions (e.g., NaOEt) to yield 1,3-diarylpyrazoles .
Spiroheterocycles : Utilize its α-chloroester group in Staudinger-type annulations with imines or nitriles .
Mechanistic Insight : The electron-withdrawing Cl and F substituents enhance electrophilicity at the α-carbon, facilitating nucleophilic attack .
Advanced: How is the Z-configuration and crystal packing determined via X-ray crystallography?
Q. Methodological Answer :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
Structure Solution : Employ SHELXT (direct methods) for phase determination .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are modeled using restraints (e.g., N–H···O=C interactions) .
Validation : Confirm Z-configuration via torsion angles (C–N–N=C ~5.5°) and visualize packing diagrams with ORTEP-3 .
Q. Key Observations :
- Helical chains along the b-axis via N–H···O hydrogen bonds.
- Planar hydrazone geometry stabilizes π-stacking interactions .
Advanced: What mechanistic insights explain its reactivity in cyclization reactions?
Q. Methodological Answer :
- Nucleophilic Acyl Substitution : The α-chloro group undergoes displacement by amines or thiols, forming intermediates for cyclization.
- Concerted [3+2] Cycloaddition : DFT studies suggest a stepwise mechanism where the hydrazone acts as a 1,3-dipole in reactions with alkenes or alkynes .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating ring closure .
Case Study : In Apixaban synthesis, the compound reacts with morpholinone derivatives in toluene/TEA to form pyridone intermediates via Michael addition-cyclization .
Advanced: How is this compound used in impurity profiling for pharmaceutical APIs?
Methodological Answer :
As a reference standard for genotoxic impurities (e.g., hydrazine derivatives), analytical workflows include:
HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeOH) with MRM detection (m/z 317 → 154).
Limit Tests : Quantify residual hydrazones at ppm levels using external calibration curves .
Forced Degradation : Expose APIs to acidic/oxidizing conditions and monitor hydrazone formation via peak area normalization .
Regulatory Compliance : Follow ICH Q3A guidelines for reporting thresholds (0.15% for daily dose ≤2 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
